Symplostatin 5

Description

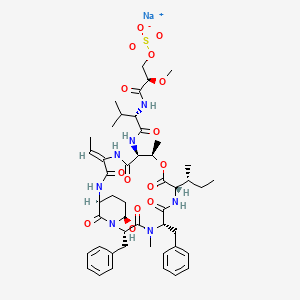

Structure

2D Structure

Properties

Molecular Formula |

C47H64N7NaO15S |

|---|---|

Molecular Weight |

1022.1 g/mol |

IUPAC Name |

sodium;[(2R)-3-[[(2S)-1-[[(2S,5S,8S,11R,12S,15Z,18S,21R)-2,5-dibenzyl-8-[(2R)-butan-2-yl]-15-ethylidene-21-hydroxy-4,11-dimethyl-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-methoxy-3-oxopropyl] sulfate |

InChI |

InChI=1S/C47H65N7O15S.Na/c1-9-27(5)38-47(63)69-28(6)39(52-43(59)37(26(3)4)50-42(58)35(67-8)25-68-70(64,65)66)44(60)48-31(10-2)40(56)49-32-21-22-36(55)54(45(32)61)34(24-30-19-15-12-16-20-30)46(62)53(7)33(41(57)51-38)23-29-17-13-11-14-18-29;/h10-20,26-28,32-39,55H,9,21-25H2,1-8H3,(H,48,60)(H,49,56)(H,50,58)(H,51,57)(H,52,59)(H,64,65,66);/q;+1/p-1/b31-10-;/t27-,28-,32+,33+,34+,35-,36-,37+,38+,39+;/m1./s1 |

InChI Key |

KPKJQINJXGFAPS-NBGICTFWSA-M |

Isomeric SMILES |

CC[C@@H](C)[C@H]1C(=O)O[C@@H]([C@@H](C(=O)N/C(=C\C)/C(=O)N[C@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)O)NC(=O)[C@H](C(C)C)NC(=O)[C@@H](COS(=O)(=O)[O-])OC)C.[Na+] |

Canonical SMILES |

CCC(C)C1C(=O)OC(C(C(=O)NC(=CC)C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)O)NC(=O)C(C(C)C)NC(=O)C(COS(=O)(=O)[O-])OC)C.[Na+] |

Origin of Product |

United States |

Advanced Elucidation of Symplostatin 5 Chemical Structure

Comprehensive Spectroscopic Characterization

The elucidation of Symplostatin 5's structure was achieved through detailed analysis of its spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy, including one-dimensional (1D) and two-dimensional (2D) techniques, was instrumental in deciphering the connectivity and sequence of amino acid residues within this compound. Analysis of the ¹H NMR spectrum in DMSO-d₆ revealed characteristic signals for peptide structures, such as secondary amide protons observed at δ<0xE1><0xB5><0xBD> 8.18, 7.71, 7.40, and 7.34. Additionally, signals for an N-methyl group appeared at δ<0xE1><0xB5><0xBD> 2.77, and α-protons for amino acids were found in the range of δ<0xE1><0xB5><0xBD> 3.80–5.10 nih.gov.

Through the application of correlation spectroscopy (COSY), total correlation spectroscopy (TOCSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC) experiments, the presence of several amino acid residues was established. These included Val, Thr, Ile, N-Me-Phe, Phe, and the modified amino acids 3-amino-6-hydroxy-2-piperidone (Ahp) and 2-amino-2-butenoic acid (Abu) nih.gov. Specific signals were assigned to the Abu unit, such as a methine quartet at δ<0xE1><0xB5><0xBD> 6.50 and a methyl doublet at δ<0xE1><0xB5><0xBD> 1.47. The Ahp unit was identified by a low-field methine signal at δ<0xE1><0xB5><0x84>/δ<0xE1><0xB5><0xBD> 73.4/5.03 and a hydroxyl proton resonating at δ<0xE1><0xB5><0xBD> 6.05 nih.gov. HMBC correlations further confirmed the structural integrity of these units and helped establish the linear sequence of the molecule as 2-O-CH₃-glyceric acid sulfate–Val–Thr–Abu–Ahp–N-Me-Phe–Phe–Ile nih.gov. The cyclization of the molecule was determined to occur through the carbonyl group of Ile and the hydroxyl group of Thr nih.gov.

Table 1: Key ¹H NMR Chemical Shifts (δ<0xE1><0xB5><0xBD>) for this compound in DMSO-d₆

| Proton Type | Chemical Shift (δ<0xE1><0xB5><0xBD>) |

|---|---|

| Secondary Amide Protons | 8.18, 7.71, 7.40, 7.34 |

| N-CH₃ Protons | 2.77 |

| α-Protons (Amino Acids) | 3.80–5.10 |

| Ahp Methine | 5.03 |

| Ahp Hydroxyl | 6.05 |

| Abu Methine | 6.50 |

Mass Spectrometry (LRESIMS) for Molecular Formula Determination

Low-Resolution Electrospray Ionization Mass Spectrometry (LRESIMS) was employed to determine the molecular formula of this compound. The analysis in positive ionization mode detected a pseudomolecular ion at m/z 1044.3981 [M + Na]⁺. This observation suggested a molecular formula of C₄₇H₆₄N₇O₁₅SNa nih.gov. Further analysis using negative ionization mode revealed a loss of 46 amu (m/z 998.5 [M – Na]⁻) relative to the pseudomolecular ion. This mass difference corresponds to the loss of two sodium ions, reinforcing the presence of this compound as a sodium salt nih.gov.

Determination of Absolute Stereochemistry

The absolute configuration of the stereocenters within this compound was rigorously determined through enantioselective High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) analysis of its acid hydrolysates nih.gov. This method involves breaking down the complex molecule into its constituent amino acids and other chiral building blocks, which are then separated based on their enantiomeric forms using a chiral stationary phase. By comparing the retention times of these hydrolysates with those of authentic chiral standards, the absolute stereochemistry of each stereocenter, including those in the amino acid residues and modified units like Ahp and 2-O-methyl glyceric acid, was unequivocally assigned nih.gov. This detailed stereochemical analysis is critical for understanding the molecule's biological activity and its interactions with target enzymes.

Identification of Key Structural Moieties and Their Architectures

This compound is characterized by a complex cyclic depsipeptide scaffold, incorporating specific modified amino acid residues that are crucial for its biological function.

Presence and Role of the 3-Amino-6-hydroxy-2-piperidone (Ahp) Unit

A defining feature of this compound, and indeed many related cyanobacterial protease inhibitors, is the presence of the 3-amino-6-hydroxy-2-piperidone (Ahp) residue nih.govmdpi.comresearchgate.netnih.govresearchgate.netnih.govnih.govrsc.org. This modified amino acid, derived from glutamic acid, is an essential component of the cyclic core researchgate.netrsc.org. Spectroscopic data, particularly distinctive ¹H and ¹³C NMR signals, confirmed the presence of the Ahp unit nih.gov. The Ahp moiety plays a critical role in the molecule's ability to inhibit serine proteases, contributing significantly to its potent biological activity nih.gov. Its specific structural features and positioning within the macrocycle are key determinants of the compound's interaction with target enzymes.

In Vitro and Cellular Biological Activities of Symplostatin 5

Potent and Selective Serine Protease Inhibition Profile

Symplostatin 5 and its related congeners, symplostatins 5-10, have demonstrated significant inhibitory effects on key serine proteases. These compounds are characterized by a 19-membered cyclic hexadepsipeptide core structure, which includes the 3-amino-6-hydroxy-2-piperidone (Ahp) moiety and a 2-amino-2-butenoic acid (Abu) unit. The specific amino acid residues within the macrocycle, particularly those at the N-terminus and adjacent to the Ahp unit, are crucial in modulating their inhibitory potency and selectivity frontiersin.orgnih.govnih.govmdpi.comresearchgate.net.

Inhibition of Human Neutrophil Elastase (HNE)

This compound and its analogues exhibit potent inhibition against Human Neutrophil Elastase (HNE), an enzyme implicated in various inflammatory and degenerative diseases nih.govmdpi.com. Symplostatins 8-10, which contain an N-methyl-tyrosine (N-Me-Tyr) residue, were found to be more potent inhibitors of HNE compared to their N-methyl-phenylalanine (N-Me-Phe) counterparts, symplostatins 5-7 nih.govmdpi.comtandfonline.com. Specifically, symplostatins 8-10 (compounds 21-23) displayed IC50 values ranging from 0.021 to 0.041 µM for HNE inhibition frontiersin.orgnih.gov. This compound (compound 18), belonging to the N-Me-Phe group, showed an IC50 of 23 nM (0.023 µM) against HNE researchgate.net. In cellular assays using bronchial epithelial cells, this compound also demonstrated inhibitory activity against HNE with an IC50 of 0.077 µM nih.gov. These compounds, including this compound, generally show greater potency in inhibiting HNE than the clinically approved drug sivelestat (B1662846) mdpi.com.

Inhibition of Porcine Pancreatic Elastase (PPE)

Similar to their activity against HNE, symplostatins also potently inhibit Porcine Pancreatic Elastase (PPE) frontiersin.orgnih.govnih.govmdpi.comresearchgate.net. Symplostatins 8-10 (compounds 21-23) exhibited potent PPE inhibition with IC50 values between 0.037 and 0.044 µM frontiersin.orgnih.gov. Symplostatins 5-7 (compounds 18-20) showed slightly higher IC50 values, ranging from 0.121 to 0.195 µM frontiersin.orgnih.gov. Studies on related compounds, such as symplostatins 5-10, reported IC50 values in the nanomolar range (37-89 nM) for PPE inhibition researchgate.net. This compound (compound 18) specifically inhibited PPE with an IC50 of 0.041 µM frontiersin.org. The N-Me-Tyr containing symplostatins (8-10) were found to be slightly more potent against PPE than their N-Me-Phe analogues (5-7) mdpi.comtandfonline.com.

Comparative Inhibitory Activity Against Other Serine Proteases

Beyond HNE and PPE, this compound and its related compounds have been evaluated for their inhibitory activity against other serine proteases, including chymotrypsin (B1334515) and trypsin nih.govmdpi.comresearchgate.netthieme-connect.com. These compounds generally display a high degree of selectivity for elastases. This compound demonstrated potent and selective anti-proteolytic activity against elastase, with activity against chymotrypsin being less pronounced, and only occurring at high-micromolar concentrations for other tested serine proteases thieme-connect.com. Investigations into symplostatins 5-10 showed that their inhibitory potency against human and bovine pancreatic chymotrypsin was significantly lower compared to their activity against elastase mdpi.com. Similarly, related compounds like tutuilamide A and lyngbyastatin 7 showed strong inhibition of bovine chymotrypsin but were considerably less potent than against HNE researchgate.net. This compound has also been noted for its specific activity against proteinase K in addition to elastase and chymotrypsin researchgate.net.

Detailed Molecular Mechanisms of Enzyme Inhibition

Non-Covalent Inhibition of Elastase

This compound functions as a potent and selective inhibitor of elastase, a serine protease implicated in various inflammatory diseases nih.govresearchgate.netnih.govtandfonline.comnih.govfrontiersin.orgnih.gov. Unlike some inhibitors, this compound inhibits elastase through a non-covalent mechanism, forming a stable, yet reversible, complex with the enzyme nih.govcsic.es. This mode of inhibition allows for sustained enzyme blockade. Studies indicate that this compound exhibits activity comparable to the clinically approved elastase inhibitor sivelestat in short-term assays, while demonstrating superior sustained activity in longer-term evaluations researchgate.netnih.govnih.gov. The compound has shown potent inhibition against both Porcine Pancreatic Elastase (PPE) and Human Neutrophil Elastase (HNE), with reported IC50 values in the nanomolar range researchgate.nettandfonline.comnih.gov. For instance, this compound has demonstrated IC50 values as low as 23 nM against HNE researchgate.net.

Table 1: Elastase Inhibition by this compound

| Enzyme Tested | IC50 Value (nM) | Reference |

| Human Neutrophil Elastase (HNE) | 23 | researchgate.net |

| Human Neutrophil Elastase (HNE) | 21-41 | nih.gov |

| Porcine Pancreatic Elastase (PPE) | 37-89 | tandfonline.com |

| Porcine Pancreatic Elastase (PPE) | 43-44 | nih.gov |

| Elastase (general, MTT assay) | 77 | frontiersin.org |

Modulatory Effects on Cellular Processes in Disease Models

In epithelial lung airway model systems, this compound has been shown to attenuate the detrimental cellular effects induced by elastase, thereby alleviating key hallmarks of chronic pulmonary diseases researchgate.netnih.govmdpi.comacs.org. These effects include cell death, cell detachment, and inflammation.

Attenuation of Elastase-Induced Receptor Activation

Elastase activity can lead to the activation of cellular receptors, contributing to inflammatory signaling pathways. This compound has been observed to attenuate this elastase-induced receptor activation, thereby interrupting downstream inflammatory responses nih.govresearchgate.nettandfonline.commdpi.com.

Inhibition of Proteolytic Processing of Adhesion Proteins (e.g., ICAM-1)

Elastase is known to cleave and process various protein targets, including adhesion molecules like Intercellular Adhesion Molecule-1 (ICAM-1). This compound effectively inhibits this elastase-mediated proteolytic processing of ICAM-1, which is crucial for maintaining cell-cell interactions and regulating inflammatory cell recruitment nih.govresearchgate.netnih.govmdpi.comacs.orgnih.gov.

Suppression of NF-κB Activation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation and immune responses. Elastase activity can contribute to the activation of NF-κB. This compound has demonstrated the ability to suppress NF-κB activation, thereby mitigating the expression of genes involved in inflammation and cellular stress nih.govresearchgate.netnih.govmdpi.comacs.orgmdpi.comnih.govsemanticscholar.org.

High Specificity of Cellular Action

This compound exhibits a high degree of specificity in its cellular actions, primarily targeting elastase and its downstream effects without causing significant toxicity to bronchial epithelial cells nih.govresearchgate.netnih.govfrontiersin.orgnih.govnih.gov. This specificity is crucial for its potential therapeutic application, as it suggests a targeted mechanism of action with a favorable safety profile at the cellular level. The compound's ability to modulate specific pathways, such as elastase activity and subsequent inflammatory signaling, underscores its precise cellular engagement nih.govnih.gov.

Compound List:

this compound

Symplostatin 1

Symplostatin 3

Symplostatin 4

Symplostatin 6

Symplostatin 7

Symplostatin 8

Symplostatin 9

Symplostatin 10

Sivelestat

Lyngbyastatin 4

Lyngbyastatin 7

Conioimide

Cereoanhydride

Pseudoalteromone A

Pseudoalteromone B

Thienodolin

Violaxanthin

Astaxanthin

β-carotene

Cumaside

Cucumarioside A2-2

Colletofragarone A2

Jizanpeptins A–E

Tiglicamides A–C

Largamides A–C

Stigonemapeptin

Oscillapeptin

Oscillapeptilides

Microviriidin I

Bouillomides A and B

Kyanamide

Tutuilamides A–C

Molassamide

Salinosporamide A

Dolastatin 10

Dolastatin 15

Cytoprotective Effects in Epithelial Cell Systems

This compound has been investigated for its capacity to protect epithelial cells from damage induced by elastase, a serine protease implicated in various inflammatory conditions, including chronic obstructive pulmonary disease (COPD) nih.govnih.govscience.gov. Its protective mechanisms involve attenuating key cellular events triggered by elastase activity, thereby preserving cellular integrity and function.

Impact on Cellular Viability and Proliferation in Bronchial Epithelial Cells

The impact of this compound on the viability and proliferation of bronchial epithelial cells, specifically the BEAS-2B cell line, has been a key focus of research. In the presence of elastase, which can induce cytotoxicity and antiproliferative effects, this compound has demonstrated a significant protective role.

Studies have shown that this compound, at concentrations of 1 or 10 μM, maintained cell viability at over 75% in cells co-treated with elastase nih.gov. Furthermore, this compound has been found to prevent the antiproliferative effect of elastase on BEAS-2B cells, as measured by MTT assays, with an IC50 value of 0.077 μM at 24 hours frontiersin.org. Importantly, this compound did not exhibit significant toxicity or negatively impact the proliferation of BEAS-2B cells, even at concentrations up to 100 μM, when administered alongside elastase nih.gov. This suggests a wide therapeutic window for this compound in preserving cellular health and function in bronchial epithelial systems.

Table 1: this compound Effect on Bronchial Epithelial Cell Viability and Proliferation

| Condition | Concentration (μM) | Cell Viability (%) | Proliferation Impact | Reference |

| Elastase-treated cells | N/A | < 75% | Antiproliferative | nih.gov |

| Elastase + this compound | 1 | > 75% | Not significantly affected | nih.gov |

| Elastase + this compound | 10 | > 75% | Not significantly affected | nih.gov |

| Elastase + this compound | 100 | Not specified | Not significantly affected | nih.gov |

| Elastase-induced antiproliferative effect (MTT) | N/A | N/A | IC50 = 0.077 μM (24h) | frontiersin.org |

Compound List:

this compound

Comprehensive Structure Activity Relationship Sar Investigations

Identification of Critical Pharmacophores for Potent Elastase Inhibition

Research has identified key structural elements within Symplostatin 5 that are crucial for its potent elastase inhibition. The presence of the 3-amino-6-hydroxy-2-piperidone (Ahp) moiety is recognized as a general pharmacophore for serine protease inhibition nih.govmdpi.commdpi.comcsic.esnih.govresearchgate.netacs.org. Furthermore, the 2-amino-2-butenoic acid (Abu) moiety, when incorporated into the cyclic core, significantly enhances potency and selectivity towards elastase nih.govmdpi.comnih.govtandfonline.comacs.orgrsc.org. The Abu moiety is hypothesized to occupy the S1 substrate binding pocket of elastase, engaging in noncovalent interactions nih.gov. Additionally, N-methylated aromatic amino acids, specifically N-Me-Tyr, within the cyclic core have been highlighted as important contributors to elastase inhibition nih.govnih.govtandfonline.comresearchgate.net.

Impact of Amino Acid Modifications and Substitutions

Modifications and substitutions of amino acid residues within the this compound structure have provided valuable insights into the SAR, revealing which changes enhance or diminish elastase inhibitory activity.

Comparisons between this compound analogs have shown that the presence of an N-methylated tyrosine (N-Me-Tyr) residue confers higher elastase inhibitory potential compared to their N-methylated phenylalanine (N-Me-Phe) counterparts nih.govtandfonline.comfrontiersin.orgnih.gov. Specifically, symplostatins 8-10, which contain N-Me-Tyr, were found to be slightly more potent inhibitors of both PPE and HNE than symplostatins 5-7, which possess N-Me-Phe nih.govtandfonline.com. This suggests that the hydroxyl group of tyrosine plays a role in binding, potentially through hydrogen bonding interactions.

Insights from X-ray Co-crystallography of Inhibitor-Enzyme Complexes

X-ray co-crystallography studies of elastase in complex with this compound analogs, such as lyngbyastatin 7, have provided critical atomic-level insights into the binding mechanisms and the structural basis for selectivity and affinity.

Co-crystallization of lyngbyastatin 7 with porcine pancreatic elastase (PPE) at high resolution (1.55 Å) revealed that these cyclic depsipeptides act as substrate mimics nih.gov. The Abu moiety, for example, occupies the S1 substrate binding pocket, forming non-bonded interactions with Ser203 and hydrogen bonds with Gly201 and Ser222, and an indirect hydrogen bond with Thr44 via a water molecule nih.gov. The Ahp moiety is also positioned in a crucial part of the active site, preventing hydrolysis nih.gov. These interactions underscore how the specific arrangement of pharmacophores like Ahp and Abu, along with the N-methylated aromatic amino acids, dictates the potent and selective inhibition of elastase. The structural data supports the hypothesis that the Abu moiety enhances potency, while the pendant side chain helps modulate activity and selectivity nih.gov.

Chemical Synthesis and Analog Design Strategies

Challenges in the Total Synthesis of Symplostatin 5 and Related Cyclodepsipeptides

The total synthesis of this compound and other related cyclodepsipeptides is inherently challenging due to their intricate molecular architecture. Key difficulties include:

Unusual Moiety Incorporation: The presence of non-proteinogenic amino acids, such as 3-amino-6-hydroxy-2-piperidone (Ahp), and other modified residues (e.g., N-methylated amino acids, unsaturated amino acids like 2-amino-2-butenoic acid (Abu)) requires specialized synthetic methodologies for their preparation and incorporation into the peptide chain rsc.orgresearchgate.net.

Macrocyclization: Forming the large cyclic depsipeptide ring is a critical and often low-yielding step. Careful selection of the macrocyclization site and reaction conditions is paramount to achieve efficient ring closure researchgate.netnih.gov.

Stereochemical Control: Cyclodepsipeptides possess multiple stereocenters, demanding precise control over stereochemistry throughout the synthetic process to ensure the correct three-dimensional structure and biological activity researchgate.net.

Functional Group Compatibility: The presence of various functional groups necessitates strategic use of protecting groups and chemoselective reactions to prevent unwanted side reactions during synthesis rsc.orgresearchgate.net.

Despite these hurdles, significant progress has been made in developing synthetic strategies for related cyclodepsipeptides, providing a foundation for the synthesis of this compound and its analogs researchgate.netnih.gov.

Rational Design and Development of this compound Analogues

The potent biological activity of this compound has spurred efforts to design and synthesize analogs with enhanced potency, selectivity, and improved pharmacological properties.

Structure-activity relationship (SAR) studies, often guided by X-ray crystallographic data of related compounds complexed with their target enzymes (e.g., porcine pancreatic elastase), have been instrumental in identifying key structural elements responsible for this compound's activity acs.orgresearchgate.netnih.govcsic.es. These studies have revealed that:

N-Terminal Modifications: Modifications at the N-terminus of the cyclodepsipeptide scaffold, particularly the incorporation of polar functional groups, can significantly enhance biological activity nih.gov.

Amino Acid Residue Variations: Replacing specific amino acid residues can fine-tune potency and selectivity. For instance, analogs containing an N-Me-Tyr moiety have shown higher potential for elastase inhibition compared to their N-Me-Phe counterparts nih.govfrontiersin.org. Comparisons between cyclic hexadepsipeptides of varying lengths and amino acid compositions highlight how these changes influence potency and selectivity towards different serine proteases scispace.com.

Comparison with Related Compounds: this compound exhibits potent elastase inhibition, with reported IC50 values in the nanomolar range against human neutrophil elastase (HNE) nih.govencyclopedia.pub. While its activity is comparable to the clinically approved drug sivelestat (B1662846) in short-term assays, it demonstrates superior sustained activity in longer-term assays acs.orgresearchgate.netnih.gov.

Preclinical Research and Pharmacological Implications

Potential for Advanced Therapeutic Strategies in Pulmonary Diseases

Symplostatin 5, a cyclic depsipeptide derived from the marine cyanobacterium Symploca sp., has emerged as a significant compound in preclinical research due to its potent inhibitory effects on human neutrophil elastase (HNE). nih.gov HNE is a serine protease that plays a critical role in the pathogenesis of various chronic inflammatory lung diseases. nih.gov Its overexpression is implicated in tissue destruction associated with several pulmonary conditions. nih.gov

The pathological activity of human neutrophil elastase (HNE) is a key factor in the progression of muco-obstructive lung diseases such as Chronic Obstructive Pulmonary Disease (COPD), asthma, and cystic fibrosis. nih.govhealtheuropa.com In these conditions, excessive HNE activity contributes to the breakdown of elastin (B1584352) and other extracellular matrix proteins, leading to tissue damage and impaired lung function. athensresearch.com Furthermore, HNE is involved in stimulating mucus hypersecretion, a hallmark of these diseases that can lead to airway obstruction. nih.gov

Preclinical studies have demonstrated that this compound can alleviate the harmful effects associated with chronic pulmonary diseases by inhibiting HNE. nih.gov Research utilizing a bronchial epithelial cell line (BEAS-2B) showed that this compound could prevent the anti-proliferative effects induced by elastase, suggesting its potential to protect airway cells from damage. nih.gov By targeting HNE, this compound represents a therapeutic strategy aimed at mitigating the underlying tissue destruction and inflammation that drive the progression of COPD, asthma, and cystic fibrosis. nih.gov

Sivelestat (B1662846) is a specific, competitive inhibitor of human neutrophil elastase that has been approved for clinical use in some countries for conditions like acute respiratory distress syndrome. nih.govrsc.org However, the search for more potent and potentially safer inhibitors continues. This compound and its analogues have been evaluated for their comparative efficacy against Sivelestat.

In one study, this compound demonstrated a potential comparable to Sivelestat in its protective effects on bronchial cells, with the added benefit of not showing toxicity in the tested models. nih.gov Further research on related compounds, Symplostatins 8-10, which share a core structure with this compound, found them to be more potent and effective inhibitors of HNE than Sivelestat. nih.gov This suggests that the Symplostatin chemical scaffold is a promising basis for developing highly effective elastase inhibitors. While Sivelestat has known risks of organ toxicity and poor pharmacokinetics, natural polypeptides like this compound are being investigated as potentially superior alternatives. nih.gov

Table 1: Comparative Inhibitory Activity of Elastase Inhibitors This table provides a summary of the half-maximal inhibitory concentration (IC50) values for various elastase inhibitors, illustrating their relative potencies.

| Compound | Target Enzyme | IC50 Value (nM) | Source |

| Symplostatin 8 | Human Neutrophil Elastase | 41 | nih.gov |

| Symplostatin 9 | Human Neutrophil Elastase | 28 | nih.gov |

| Symplostatin 10 | Human Neutrophil Elastase | 21 | nih.gov |

| Sivelestat | Human Neutrophil Elastase | 60 | nih.gov |

| Lyngbyastatin 7 | Human Neutrophil Elastase | 23 | nih.gov |

Note: Lower IC50 values indicate greater potency.

This compound as a Molecular Probe for Elastase Biology and Related Targets

The specific and potent interaction of this compound with human neutrophil elastase makes it a valuable tool, or molecular probe, for investigating the enzyme's biological functions and interactions.

By studying how inhibitors like this compound bind to elastase, researchers can gain detailed insights into the enzyme's active site and mechanism of action. Studies on closely related depsipeptides have revealed that they act as substrate mimics. nih.gov These compounds occupy specific subsites (S1 to S4) within the enzyme's binding pocket, forming key interactions through hydrogen bonding and electrostatic forces. nih.gov For instance, co-crystallization studies of the related inhibitor lyngbyastatin 7 with porcine pancreatic elastase (PPE) have provided high-resolution data on how the inhibitor's residues interact with the enzyme's catalytic triad (B1167595) and surrounding amino acids. nih.gov This knowledge, applicable to the broader class of compounds including this compound, is crucial for understanding the structural basis of elastase specificity and for designing new, more effective inhibitors.

Human neutrophil elastase functions both inside and outside of neutrophils, contributing to host defense but also to pathological tissue damage. qmul.ac.uk As a specific inhibitor, this compound can be used in experimental models to differentiate the effects of elastase activity in these different compartments. By applying this compound to cell cultures or in preclinical models, researchers can probe the specific consequences of blocking extracellular elastase, such as its role in degrading the matrix of neutrophil extracellular traps (NETs) or its impact on cell surface receptors. qmul.ac.uk This allows for a more precise interrogation of the enzyme's role in complex biological processes like inflammation and immune response modulation. nih.gov

Foundation for the Development of Second-Generation Elastase Inhibitors

The structural and functional characteristics of this compound provide a strong foundation for the rational design of new and improved elastase inhibitors. The challenge in developing such drugs has been to achieve high specificity for HNE over other related serine proteases, thereby minimizing off-target effects. nih.gov

Research has indicated that this compound "offers a remarkable window to establish the molecular basis and biomarkers for elastase inhibitors that can aid in the creation of second generation inhibitors". nih.gov Its complex cyclic depsipeptide structure serves as a promising scaffold. nih.gov By understanding the structure-activity relationships within the Symplostatin family—for example, how modifications to the peptide side chains affect potency and selectivity—medicinal chemists can synthesize novel analogues with enhanced therapeutic properties. nih.gov These second-generation inhibitors could be designed to have improved stability, better pharmacokinetic profiles, and even greater potency than the original natural product, leading to more effective treatments for elastase-driven diseases. nih.govnih.gov

Ecological and Biosynthetic Perspectives

Proposed Natural Roles of Symplostatin 5 in Cyanobacterial Ecology (e.g., Feeding Deterrents)

Secondary metabolites produced by marine cyanobacteria are thought to play significant ecological roles, contributing to their survival and success in diverse marine habitats. nih.gov These roles can include protection from UV radiation, allelopathy (the inhibition of growth in other organisms), signaling, and, notably, defense against predation. nih.gov Many of these compounds have been identified as feeding deterrents, discouraging consumption by herbivores. si.edu

This compound belongs to the family of Ahp (3-amino-6-hydroxy-2-piperidone)-containing cyclodepsipeptides, a class of compounds known for their potent protease inhibitory activities. rsc.orgrsc.org The natural function of these protease inhibitors in cyanobacteria is not fully understood, but it is proposed that they may act as digestive inhibitors in herbivores. nih.gov By disrupting the digestive enzymes of potential grazers, these compounds can act as an effective chemical defense, thereby functioning as a feeding deterrent. nih.gov While direct studies on this compound's role as a feeding deterrent are not extensively detailed in the available literature, its potent elastase inhibition suggests a defensive mechanism against predation. nih.gov The production of such bioactive compounds is a key strategy for filamentous tropical marine cyanobacteria to deter feeding by macroherbivores. si.edu

Biosynthetic Pathways of Ahp-Bearing Cyclic Depsipeptides

The complex chemical structures of cyanobacterial peptides, including this compound, are the result of intricate biosynthetic pathways. nih.gov These metabolites are often products of large, multifunctional enzyme complexes. nih.gov Ahp-bearing cyclic depsipeptides are synthesized through pathways involving nonribosomal peptide synthetases (NRPS) and, in many cases, hybrid polyketide synthase-NRPS (PKS-NRPS) machinery. rsc.orguni-potsdam.de

Nonribosomal peptide synthetases (NRPS) are large, modular enzymes that act as assembly lines to build peptide chains without the use of ribosomes. nih.gov This system allows for the incorporation of a wide variety of non-proteinogenic amino acids and modifications, leading to the vast structural diversity seen in cyanobacterial peptides. oup.com

The general mechanism of an NRPS module involves several key domains:

Adenylation (A) domain: This domain selects and activates a specific amino acid as an aminoacyl adenylate. acs.org

Peptidyl Carrier Protein (PCP) or Thiolation (T) domain: The activated amino acid is then tethered to this domain via a thioester bond. nih.gov

Condensation (C) domain: This domain catalyzes the formation of a peptide bond between the amino acid on its own module's PCP domain and the growing peptide chain attached to the PCP domain of the previous module. acs.org

Additional domains can be present to perform modifications such as epimerization (to convert L-amino acids to D-amino acids), methylation, or heterocyclization. oup.comacs.org The final peptide is typically released from the NRPS machinery by a Thioesterase (TE) domain, which often catalyzes cyclization to form the final product. oup.com The biosynthesis of Ahp-containing depsipeptides, like this compound, is a classic example of an NRPS-derived natural product. rsc.org

A common feature in the biosynthesis of cyanobacterial secondary metabolites is the combination of NRPS and polyketide synthase (PKS) pathways. oup.com PKS modules are structurally and functionally similar to NRPS modules but instead use acyl-CoA precursors (like acetyl-CoA or propionyl-CoA) to build polyketide chains. These hybrid NRPS/PKS pathways allow for the creation of molecules with both peptide and polyketide structural elements, further increasing chemical diversity. oup.com While this compound is primarily a peptide, other complex cyanobacterial depsipeptides are known products of these mixed pathways. nih.gov

The unique 3-amino-6-hydroxy-2-piperidone (Ahp) moiety found in this compound and related compounds is a hallmark of certain cyanobacterial NRPS pathways. One proposed biosynthetic origin for the Ahp unit involves the condensation of glutamine and threonine, followed by a ring closure. researchgate.net This specific structural feature is a result of the specialized enzymatic domains within the NRPS machinery of the producing cyanobacterium. researchgate.net

Chemodiversity within Marine Cyanobacterial Metabolites

Marine cyanobacteria are a remarkably rich source of structurally novel and biologically active secondary metabolites. nih.gov This chemical diversity is a reflection of their genetic diversity and complex secondary metabolisms, which have evolved over billions of years. rsc.orgscienggj.org The metabolites produced belong to various chemical classes, including alkaloids, polyketides, lipopeptides, and, most notably, depsipeptides. nih.gov

The structural diversity within a single class of compounds, such as the depsipeptides, is extensive. This variation arises from several factors inherent to their biosynthetic pathways:

Incorporation of Diverse Monomers: NRPS and PKS systems can incorporate a wide array of building blocks beyond the standard proteinogenic amino acids and simple acyl-CoAs. oup.com

Combinatorial Assembly: The modular nature of NRPS and PKS enzymes allows for a combinatorial-like assembly of these monomers, leading to a vast number of possible structures. oup.com

Tailoring Modifications: The action of various modifying domains (e.g., for methylation, epimerization, oxidation) further diversifies the final products. oup.com

This compound is part of the large family of over 170 known Ahp-containing depsipeptides, which also includes compounds like micropeptins, cyanopeptolins, and lyngbyastatins. rsc.orgnih.gov These compounds, while sharing the core Ahp feature, exhibit significant structural variations in other parts of the molecule, such as the amino acid sequence of the ring and the nature of the side chain. nih.gov This chemodiversity is not only taxonomically significant but also leads to a range of biological activities, making marine cyanobacteria a continuing source for the discovery of novel lead compounds for therapeutic applications. rsc.orgresearchgate.net

Future Research Directions and Translational Outlook

Expansion of Structure-Activity Relationship Studies

A foundational step in realizing the potential of Symplostatin 5 is the comprehensive exploration of its structure-activity relationships (SAR). SAR studies are fundamental to medicinal chemistry, aiming to identify the specific structural features of a molecule that are responsible for its biological activity. nih.govmdpi.com By systematically modifying the chemical structure of this compound and assessing the biological activity of the resulting analogues, researchers can pinpoint the key pharmacophore.

Future research should focus on:

Systematic Analogue Synthesis: The synthesis of a library of this compound analogues would be a critical undertaking. Modifications could target various parts of the molecule, such as the peptide core, side chains, and unique functional groups. This approach has been successfully applied to other natural products, like Tryprostatin A, to identify essential structural features required for cytotoxic activity. nih.gov

Functional Group Importance: Investigating the role of each functional group in the molecule's activity is paramount. For instance, studies on other compounds have shown that the positioning and nature of substituents (e.g., electron-donating or electron-withdrawing groups) can dramatically alter biological effects like antimigratory activity. mdpi.com Similar principles could be applied to understand the contribution of different moieties within the this compound structure.

Stereochemistry and Conformation: The three-dimensional arrangement of atoms is often crucial for a molecule's interaction with its biological target. Research should explore how changes in stereochemistry affect the activity of this compound, as has been demonstrated for other complex natural products.

Advanced Preclinical Efficacy and Selectivity Assessments

Assuming SAR studies identify this compound or its analogues as biologically active, the next logical step is to conduct rigorous preclinical evaluations to determine its efficacy and selectivity. The primary goal is to understand how it performs in biological systems that model human diseases, such as cancer.

Key areas for investigation include:

In Vitro Efficacy Screening: The compound should be tested against a broad panel of human cancer cell lines to determine its potency (e.g., IC50 values) and to identify cancer types that are particularly sensitive. This type of screening is a standard method for evaluating the antitumor activity of new chemical entities. nih.gov

Mechanism of Action Studies: Determining how this compound exerts its effects is crucial. For many anticancer agents, this involves identifying their direct molecular target, such as tubulin in the case of combretastatins. rsc.org Investigations should explore whether this compound perturbs microtubule dynamics, inhibits specific kinases, or affects other critical cellular pathways.

Selectivity Profiling: An ideal therapeutic agent is highly active against diseased cells while sparing normal, healthy cells. Therefore, the cytotoxicity of this compound should be assessed in non-cancerous cell lines to establish a therapeutic window.

In Vivo Animal Models: Promising in vitro results must be validated in animal models of disease. Studies in tumor-bearing mice, for example, can provide crucial data on a compound's ability to inhibit tumor growth and prolong survival. nih.gov

Investigation of Broader Cellular and Molecular Networks

The biological effect of a compound is rarely limited to a single target; it often involves a complex interplay of multiple cellular and molecular networks. nih.gov Modern systems biology and network pharmacology approaches can provide a holistic view of a compound's mechanism of action. nih.gov

Future research should aim to:

Identify Protein-Protein Interaction Networks: Techniques can be used to map the network of proteins that interact with this compound or its primary target, revealing the broader biological context of its activity. nih.gov

Gene Expression Profiling: Analyzing changes in gene expression in cells treated with this compound can uncover the cellular pathways that are modulated by the compound.

Integrative Multi-Omics Analysis: Combining data from genomics, proteomics, and metabolomics can offer a comprehensive understanding of the cellular response to this compound, potentially identifying novel biomarkers for its activity. nih.gov

Development of Novel Research Tools and Probes

Beyond its potential as a therapeutic agent, a novel bioactive molecule like this compound can be developed into a valuable research tool to study biological processes. nih.gov Chemical probes are essential for dissecting complex biological systems.

Potential avenues for development include:

Activity-Based Probes (ABPs): If this compound is found to target a specific enzyme, it could be modified to create an ABP. nih.gov These probes typically contain a reactive group (a "warhead") that forms a covalent bond with the active enzyme, allowing for its detection and characterization within complex biological samples.

Affinity-Based Probes: this compound could be attached to a reporter tag (like biotin (B1667282) or a fluorescent dye) to create a probe for affinity purification or imaging experiments. These tools can be used to identify the binding partners of the compound in cell lysates or to visualize its subcellular localization.

"Clickable" Analogues: The synthesis of this compound analogues bearing "clickable" functional groups (e.g., alkynes or azides) would enable in situ labeling and visualization via click chemistry, a powerful technique for studying the distribution and interactions of molecules in living systems. nih.gov

Exploration of Delivery and Formulation Strategies for Academic Research Models

The physicochemical properties of natural products often present challenges for their use in experimental settings, such as poor aqueous solubility. Overcoming these hurdles through innovative formulation and delivery strategies is essential for enabling robust and reproducible preclinical research.

Future formulation research for this compound could focus on:

Solubility Enhancement: For a compound with low solubility, techniques such as creating nanosuspensions or using cyclodextrins could be explored to improve its dissolution and bioavailability for in vitro and in vivo studies.

Nanoparticle-Based Delivery: Encapsulating this compound within polymeric nanoparticles or liposomes could enhance its stability, control its release, and potentially improve its delivery to target sites in animal models. nih.gov

Prodrug Approaches: The chemical structure of this compound could be modified to create a prodrug, an inactive precursor that is converted into the active compound in the body. This strategy has been successfully used for compounds like combretastatin (B1194345) A-4 to improve solubility and other pharmacokinetic properties. rsc.org

AI-Driven Formulation Design: Emerging platforms that use artificial intelligence can analyze the properties of a drug molecule to predict and optimize formulation strategies, potentially accelerating the development of suitable delivery systems for research applications. nih.gov

Q & A

Q. What are the primary enzymatic targets of Symplostatin 5, and how do its inhibitory activities compare to related compounds?

Q. How does this compound modulate inflammatory responses in bronchial epithelial cells?

At the transcriptional level, this compound reduces IL1B expression in HNE-treated BEAS-2B cells, as demonstrated by qPCR with GAPDH normalization. A concentration-dependent suppression of pro-inflammatory cytokines was observed (e.g., 50% reduction at 100 nM) . Methodological rigor includes RNA extraction, cDNA synthesis, and statistical validation via ANOVA with Dunnett’s t-test (n = 3) .

Q. What experimental protocols are recommended for assessing this compound’s elastase inhibition?

Standardized assays involve pre-incubating elastase enzymes (e.g., PPE or HNE) with this compound in Tris-HCl buffer (pH 8.0) for 15 minutes, followed by substrate addition (e.g., N-succinyl-Ala-Ala-Ala-p-nitroanilide). Activity is monitored spectrophotometrically at 405 nm, with IC50 calculated via nonlinear regression .

Advanced Research Questions

Q. How can structural discrepancies between this compound and analogs like gallinamide A be resolved?

Discrepancies in NMR data between structurally similar compounds (e.g., Symplostatin 4 and gallinamide A) highlight the impact of solvent, pH, and concentration on spectral characteristics . To resolve such conflicts:

Q. What strategies address contradictions in bioactivity data across studies?

Variability in IC50 values (e.g., this compound’s HNE inhibition ranging from 144 nM to higher values) may arise from assay conditions (e.g., substrate concentration, enzyme purity). Mitigation strategies include:

Q. How can structure-activity relationship (SAR) studies optimize this compound’s dual functionality?

this compound’s N-terminal region likely drives tubulin modulation (as seen in dolastatin analogs), while the C-terminal α,β-unsaturated system may mediate covalent binding to cysteine proteases . SAR strategies include:

Q. What methodologies enable reliable dereplication of this compound in cyanobacterial extracts?

High-throughput HPLC-MS dereplication using MRM (multiple reaction monitoring) detects parent and fragment ions (e.g., m/z transitions specific to this compound). This method reduces background noise and achieves detection limits <20 nM, though it requires authentic standards for parameter optimization .

Methodological Considerations

Q. How do in vitro findings for this compound translate to in vivo models?

While this compound shows potent anti-inflammatory and antiproliferative effects in vitro, its in vivo efficacy is limited by toxicity (e.g., poor tolerance in murine models). Bridging this gap requires:

Q. What statistical frameworks are critical for validating this compound’s cellular effects?

Use ANOVA with post-hoc tests (e.g., Dunnett’s) for multi-group comparisons (e.g., cytokine suppression across concentrations). For dose-response curves, nonlinear regression (e.g., log[inhibitor] vs. normalized response) ensures accurate IC50 determination .

Data Reproducibility Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.